molecular formula C9H14O3 B1528703 5-Methyl-6-oxaspiro[2.5]octane-1-carboxylic acid CAS No. 1409024-84-5

5-Methyl-6-oxaspiro[2.5]octane-1-carboxylic acid

Cat. No.: B1528703
CAS No.: 1409024-84-5
M. Wt: 170.21 g/mol
InChI Key: DOXNJAUSMFCCSE-UHFFFAOYSA-N
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Description

5-Methyl-6-oxaspiro[2.5]octane-1-carboxylic acid is a useful research compound. Its molecular formula is C9H14O3 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
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Biological Activity

5-Methyl-6-oxaspiro[2.5]octane-1-carboxylic acid (C₉H₁₄O₃) is a compound characterized by its unique spirocyclic structure, which consists of a bicyclic framework formed by two fused rings. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, although comprehensive studies specifically targeting its biological effects are still limited.

Structural Characteristics

The molecular structure of this compound includes:

  • Molecular Formula : C₉H₁₄O₃
  • SMILES Notation : CC1CC2(CCO1)CC2C(=O)O
  • InChIKey : DOXNJAUSMFCCSE-UHFFFAOYSA-N

This compound features a carboxylic acid group, which is known to enhance its reactivity and potential interactions with biological targets. The spiro configuration allows for unique stereochemical properties that may influence its pharmacological profile.

Potential Biological Activities

While specific studies on this compound are scarce, compounds with similar structural characteristics have exhibited various biological activities:

  • Antimicrobial Activity : Compounds with spirocyclic structures have been reported to show antibacterial properties against multi-drug resistant strains such as Staphylococcus aureus and Enterococcus spp..
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like asthma and allergic rhinitis .
  • Antitumor Potential : The structural features of spiro compounds suggest possible interactions with cellular mechanisms involved in tumor growth and proliferation, indicating a need for further investigation into their anticancer properties.

Comparative Analysis with Related Compounds

To provide a clearer understanding of the potential biological activity of this compound, it is useful to compare it with related compounds:

Compound NameMolecular FormulaUnique Features
Methyl 2,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylateC₁₁H₁₈O₃Additional methyl groups increase lipophilicity
Ethyl 6-oxaspiro[2.5]octane-5-carboxylateC₁₁H₁₆O₃Ethoxy group may alter solubility and reactivity
This compound C₉H₁₄O₃ Contains a carboxylic acid instead of an ester

This table highlights the structural diversity among spiro compounds and their potential implications for biological activity.

Research Findings and Case Studies

Despite limited literature specifically focused on this compound, related studies provide insights into its possible pharmacological effects:

  • In Vitro Studies : Preliminary in vitro assays on related spiro compounds have shown promising results in inhibiting bacterial growth and modulating inflammatory responses, suggesting that this compound may share similar mechanisms of action.
  • Animal Models : Research involving animal models has indicated that spiro compounds can exhibit beneficial effects at varying dosages, including anti-inflammatory and anticancer activities, warranting further exploration of this compound in these contexts.

Properties

IUPAC Name

5-methyl-6-oxaspiro[2.5]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-6-4-9(2-3-12-6)5-7(9)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXNJAUSMFCCSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCO1)CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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